molecular formula C19H18N2O3S B11361166 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide

Cat. No.: B11361166
M. Wt: 354.4 g/mol
InChI Key: SWZFJUYEOQMPBT-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxyacetamide group. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the phenoxyacetamide group.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H18N2O3S/c1-23-16-9-7-14(8-10-16)19-21-15(13-25-19)11-20-18(22)12-24-17-5-3-2-4-6-17/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

SWZFJUYEOQMPBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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